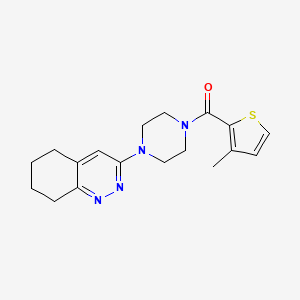
(3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a cinnoline ring, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. The thiophene and cinnoline rings are aromatic and planar, while the piperazine ring is saturated and likely adopts a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heteroatoms (sulfur and nitrogen) and any substituents on the rings. The thiophene ring, for example, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might increase its polarity compared to hydrocarbon-based compounds, potentially affecting its solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Crystallography and Material Science
The compound’s crystal structure can be studied for potential applications in material science . The crystal structure of similar compounds has been analyzed, providing valuable insights into their properties .
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the (3-Methylthiophen-2-yl) group, are known to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Anti-Inflammatory and Anti-Psychotic Applications
Thiophene derivatives have been reported to exhibit anti-inflammatory and anti-psychotic properties . This suggests potential applications of the compound in the treatment of related health conditions .
Anti-Arrhythmic and Anti-Anxiety Applications
The compound could also have potential anti-arrhythmic and anti-anxiety applications, given the known properties of thiophene derivatives .
Anti-Fungal and Antioxidant Applications
Thiophene derivatives have been found to possess anti-fungal and antioxidant properties . This suggests potential applications of the compound in treating fungal infections and in oxidative stress management .
Anti-Mitotic and Anti-Microbial Applications
The compound could also have potential anti-mitotic and anti-microbial applications, given the known properties of thiophene derivatives .
Kinase Inhibiting and Anti-Cancer Applications
Thiophene derivatives have been reported to exhibit kinase inhibiting and anti-cancer properties . This suggests potential applications of the compound in cancer treatment .
Drug Synthesis
The compound could be used in the synthesis of various drugs. Several commercially available drugs contain a thiophene nucleus , suggesting potential applications of the compound in pharmaceutical synthesis .
Mecanismo De Acción
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For instance, thiophene derivatives have been reported to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of therapeutic properties. For instance, its anti-inflammatory property might involve the inhibition of pro-inflammatory cytokines. Its anti-cancer property could be related to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can influence the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, its anti-inflammatory property could lead to the reduction of inflammation in the body. Its anti-cancer property could result in the inhibition of cancer cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability could be affected by the pH of the environment .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, for example, it might be further developed as a pharmaceutical . Alternatively, if it has interesting chemical reactivity, it might be studied for use in synthetic chemistry .
Propiedades
IUPAC Name |
(3-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-6-11-24-17(13)18(23)22-9-7-21(8-10-22)16-12-14-4-2-3-5-15(14)19-20-16/h6,11-12H,2-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYZBRXTAHLREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

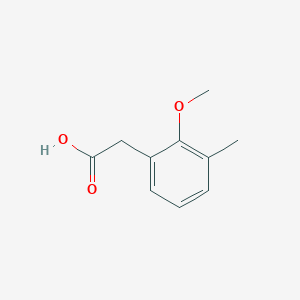
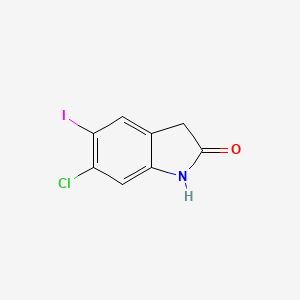
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)
![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)
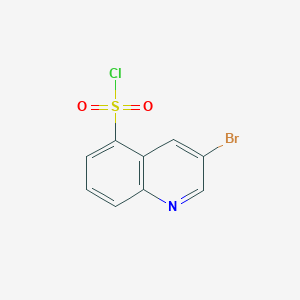
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)

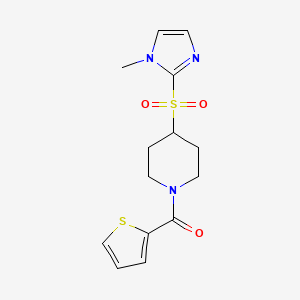
![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)